6-(Chloromethyl)thieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
6-(chloromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2 |
InChI Key |
OZQDRXGNILFMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloromethyl Thieno 2,3 D Pyrimidine
Strategic Approaches to Construct the Thieno[2,3-d]pyrimidine (B153573) Core
The construction of the thieno[2,3-d]pyrimidine scaffold is a critical step, with research focusing on methods that offer high yields, versatility, and control over substitution patterns. Key strategies involve building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or, less commonly, forming the thiophene ring from a pyrimidine precursor.
Cyclization Reactions Involving Thiophene Derivatives and Pyrimidine Precursors
A predominant strategy for synthesizing the thieno[2,3-d]pyrimidine core begins with appropriately functionalized 2-aminothiophene derivatives. These precursors contain the necessary amine and an adjacent electrophilic group (such as an ester or nitrile) that can participate in cyclization with a one-carbon electrophile to form the pyrimidine ring.
Common approaches include:
Reaction with Formamide (B127407) or Formamidine (B1211174): 2-Aminothiophene-3-carboxylates or -carbonitriles can be cyclized by heating with reagents like formamide or formamidine acetate. amazonaws.com This reaction introduces the remaining two nitrogen atoms and one carbon atom required to close the pyrimidine ring, typically yielding a 4-oxo or 4-amino thieno[2,3-d]pyrimidine, respectively.
Cyclization with Urea (B33335): Heating a 2-aminothiophene-3-carboxylate with urea is an effective method for producing thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. ijacskros.com
Using Isothiocyanates: Reaction of 2-aminothiophene derivatives with isothiocyanates can lead to thiourea (B124793) intermediates, which can be cyclized to form various substituted thieno[2,3-d]pyrimidines. researchgate.net
These methods are summarized in the table below.
| Starting Thiophene Precursor | Reagent(s) for Cyclization | Resulting Core Structure |
| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one amazonaws.com |
| 2-Aminothiophene-3-carbonitrile | Formamidine Acetate | Thieno[2,3-d]pyrimidin-4-amine |
| 2-Aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ijacskros.com |
| 2-Aminothiophene-3-carbonitrile | Benzoyl Isothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidine derivative researchgate.net |
Condensation Reactions for Ring Closure and Heterocycle Formation
Condensation reactions are fundamental to the formation of the pyrimidine ring in thienopyrimidine synthesis. These reactions involve the joining of two or more molecules with the loss of a small molecule, such as water or ammonia, to achieve ring closure.
Multi-Component Reactions (MCRs) in Thienopyrimidine Assembly
Multi-component reactions (MCRs) offer a highly efficient route to constructing complex molecules like thienopyrimidines by combining three or more reactants in a single step. The most significant MCR in this context is the Gewald aminothiophene synthesis. wikipedia.orgarkat-usa.org
The Gewald reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. arkat-usa.orgorganic-chemistry.org This reaction does not directly produce the thienopyrimidine but synthesizes the critical 2-aminothiophene precursor in a single, atom-economical step. researchgate.netsciforum.net The resulting polysubstituted 2-aminothiophene is then perfectly primed for subsequent cyclization into the thieno[2,3-d]pyrimidine core as described in section 2.1.1.
The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring (at positions that will become C-5 and C-6 of the final product) by simply changing the starting ketone or aldehyde. amazonaws.commultichemexports.com
Table of Gewald Reaction Components and Products:
| Carbonyl Compound | Active Methylene Compound | Product (2-Aminothiophene Precursor) |
| Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate amazonaws.com |
| Propionaldehyde | Malononitrile | 2-Amino-5-methylthiophene-3-carbonitrile multichemexports.com |
| Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile sciforum.net |
Regioselective Introduction and Functionalization at the C-6 Position
Introducing the chloromethyl group specifically at the C-6 position of the thieno[2,3-d]pyrimidine ring requires precise regiochemical control. Direct chloromethylation of the preformed heterocycle is not a commonly reported strategy, suggesting that precursor design is the more established and reliable approach.
Methods for Selective Chloromethylation of the Thienopyrimidine Ring
Direct electrophilic substitution, such as Friedel-Crafts chloromethylation, on the thieno[2,3-d]pyrimidine core is challenging. The thiophene ring is electron-rich and susceptible to electrophilic attack, but such reactions often lack regioselectivity, potentially leading to substitution at both the C-5 and C-6 positions. The presence of multiple heteroatoms further complicates the reactivity of the bicyclic system. As such, there is a lack of specific, high-yielding methods in the literature for the direct and selective chloromethylation of an existing thieno[2,3-d]pyrimidine scaffold.
Precursor Design and Chemical Transformations to Afford the C-6 Substituent
The most effective strategies for obtaining 6-(Chloromethyl)thieno[2,3-d]pyrimidine involve incorporating the C-6 substituent, or a precursor to it, at an earlier stage of the synthesis.
Approach 1: Synthesis from a Pre-functionalized Thiophene
This bottom-up approach involves synthesizing a thiophene ring that already contains the desired C-6 substituent (as a C-5 substituent on the thiophene precursor) before the pyrimidine ring is constructed.
A general sequence is as follows:
Gewald Reaction with a Functionalized Ketone: A ketone bearing a latent or protected functional group, such as a protected hydroxymethyl group (e.g., -CH₂OTBS), is used in the Gewald reaction. This places the functional group at the C-5 position of the resulting 2-aminothiophene.
Cyclization: The 2-aminothiophene is then cyclized using methods described previously (e.g., with formamide) to form the 6-(protected hydroxymethyl)thieno[2,3-d]pyrimidine.
Deprotection and Chlorination: The protecting group is removed to yield 6-(hydroxymethyl)thieno[2,3-d]pyrimidine. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converts the alcohol to the target 6-(chloromethyl) derivative. The synthesis of related 6-(hydroxymethyl) pyrazolopyrimidines and their potential for further functionalization supports the viability of this transformation. rjraap.com
Approach 2: Post-Cyclization C-6 Functionalization
An alternative strategy involves forming the thieno[2,3-d]pyrimidine core first and then performing a regioselective reaction at the C-6 position.
Regioselective Halogenation: It has been demonstrated that the C-6 position can be selectively functionalized. For example, treatment of a thieno[2,3-d]pyrimidine with n-butyllithium (n-BuLi) followed by a bromine source like carbon tetrabromide (CBr₄) can achieve regioselective bromination at the C-6 position. jisciences.com
Conversion to the Chloromethyl Group: The resulting 6-bromo derivative is a versatile intermediate. It can be converted to the final product through a sequence such as:
Lithium-Halogen Exchange: Reaction with an organolithium reagent (e.g., t-BuLi) to form the 6-lithiated thienopyrimidine.
Formylation: Quenching the organolithium species with formaldehyde (B43269) (HCHO) to introduce a 6-hydroxymethyl group.
Chlorination: Conversion of the 6-hydroxymethyl group to the 6-chloromethyl group using a standard chlorinating agent like thionyl chloride.
This multi-step transformation, while longer, takes advantage of established methods for regioselective C-H functionalization on heterocyclic systems.
Optimization of Synthetic Pathways and Process Intensification
The optimization of synthetic pathways for producing research quantities of this compound involves considerations of reaction efficiency, scalability, and the use of modern synthetic techniques to expedite the process.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. nih.govconsensus.app The application of microwave irradiation is particularly beneficial for the construction of the core thieno[2,3-d]pyrimidine ring system.
A key step in the synthesis of many thieno[2,3-d]pyrimidines is the Gewald reaction, which is used to prepare substituted 2-aminothiophenes. These thiophenes are then cyclized to form the fused pyrimidine ring. Microwave irradiation has been shown to significantly enhance the efficiency of the Gewald reaction and subsequent cyclization steps. For instance, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives can be achieved in as little as two minutes under microwave irradiation. researchgate.netresearchgate.net This is a substantial improvement over conventional methods that can require several hours of heating.
Following the formation of the 2-aminothiophene precursor, the cyclization to the thieno[2,3-d]pyrimidin-4-one and its subsequent chlorination to 4-chlorothieno[2,3-d]pyrimidine (B15048) can also be efficiently carried out under microwave conditions. researchgate.netresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Key Intermediates
| Step | Conventional Method | Microwave-Assisted Method | Reference |
| Gewald Reaction | Several hours at reflux | 2-5 minutes at 100-150 °C | researchgate.netresearchgate.net |
| Cyclization to Thieno[2,3-d]pyrimidin-4-one | Hours of heating in formamide | 10-30 minutes at 180-200 °C | researchgate.netresearchgate.net |
| Chlorination with POCl₃ | Reflux for several hours | 5-20 minutes at 100-150 °C | researchgate.netresearchgate.net |
While a specific microwave-assisted protocol for the subsequent functionalization at the 6-position and conversion to the chloromethyl group is not detailed in the literature, the significant rate enhancements observed in the synthesis of the core structure suggest that these subsequent steps could also be optimized using microwave heating.
Catalyst Systems and Solvent Considerations for Enhanced Efficiency
For the proposed synthetic route starting from a 6-bromo derivative, the initial bromination of the thieno[2,3-d]pyrimidine core is a key step. This can be achieved using various brominating agents, and the choice of solvent can influence the regioselectivity of the reaction.
The subsequent conversion of the 6-bromo intermediate to 6-(hydroxymethyl)thieno[2,3-d]pyrimidine can be accomplished via a lithium-halogen exchange followed by quenching with formaldehyde. The choice of organolithium reagent and the solvent system is critical for the success of this step. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically used at low temperatures to ensure the stability of the lithiated intermediate. ntnu.nonih.gov
The final chlorination of the 6-hydroxymethyl group to the desired 6-chloromethyl product can be achieved using a variety of reagents. Traditional methods often employ thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). However, for substrates that may be sensitive to acidic conditions, milder and more selective reagents are preferable. A notable example is the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO), which allows for the rapid and chemoselective chlorination of benzylic alcohols under neutral conditions. organic-chemistry.org This system offers high yields and is compatible with a range of functional groups. Another mild alternative is the use of N-chlorosuccinimide (NCS) in combination with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), in a reaction analogous to the Appel reaction.
Table 2: Catalyst and Solvent Systems for Key Transformations
| Transformation | Reagents and Catalysts | Solvent | Key Considerations | Reference |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Control of stoichiometry to avoid over-bromination. | - |
| Hydroxymethylation | n-Butyllithium, Formaldehyde | Tetrahydrofuran (THF) | Low temperature (-78 °C) to maintain stability of the organolithium intermediate. | ntnu.nonih.gov |
| Chlorination | 2,4,6-Trichloro-1,3,5-triazine (TCT), Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) | Neutral reaction conditions, high chemoselectivity for benzylic alcohols. | organic-chemistry.org |
| Chlorination | Thionyl chloride (SOCl₂) | Dichloromethane, Toluene | Can generate acidic byproducts. | researchgate.net |
The use of phase-transfer catalysts has also been explored for chloromethylation reactions of aromatic compounds, which could potentially be adapted for the synthesis of the target compound, offering advantages in terms of milder reaction conditions and easier work-up procedures.
Scale-Up Considerations for Research Quantity Production
Scaling up the synthesis of this compound from a laboratory scale to produce larger research quantities (grams to hundreds of grams) introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.
One of the primary considerations is the management of reaction exotherms, particularly in steps such as the lithium-halogen exchange and the subsequent quenching with formaldehyde. These reactions can be highly exothermic, and on a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This necessitates careful control of addition rates and potentially the use of specialized cooling equipment.
The choice of reagents and solvents also becomes more critical at a larger scale. For instance, the use of highly flammable solvents like diethyl ether may be less desirable than higher-boiling alternatives like THF or 2-methyltetrahydrofuran (B130290) (2-MeTHF) from a safety perspective. Similarly, the work-up procedures need to be adapted for larger volumes. Extractions with large volumes of organic solvents can be cumbersome and may lead to the formation of emulsions. Alternative purification methods, such as crystallization or precipitation, are often preferred over chromatography for large-scale production due to their efficiency and lower solvent consumption.
For the final chlorination step, the choice of reagent can have significant implications for scale-up. While reagents like thionyl chloride are effective, they are also corrosive and produce gaseous HCl as a byproduct, which requires appropriate scrubbing and handling infrastructure. Milder, solid reagents like TCT might offer advantages in terms of handling and waste disposal.
An improved and scalable preparation of the related 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) has been reported, highlighting some key practical considerations for larger-scale synthesis in this chemical family. researchgate.net These include careful control of reaction temperatures, optimization of reagent stoichiometry, and the development of robust isolation and purification procedures.
Table 3: Key Considerations for Scale-Up of Synthetic Steps
| Synthetic Step | Key Challenges on Scale-Up | Potential Solutions |
| Lithium-Halogen Exchange | Exothermicity, handling of pyrophoric reagents. | Slow addition rates, efficient cooling, use of syringe pumps for controlled addition. |
| Quenching with Formaldehyde | Exothermicity, potential for side reactions. | Controlled addition of the organolithium to a solution of formaldehyde at low temperature. |
| Chlorination | Handling of corrosive and hazardous reagents, gas evolution. | Use of milder, solid chlorinating agents, implementation of a gas scrubbing system. |
| Purification | Reliance on chromatography. | Development of crystallization or precipitation methods for product isolation. |
Elucidation of Chemical Reactivity and Transformation Pathways of 6 Chloromethyl Thieno 2,3 D Pyrimidine
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The primary mode of reactivity for the 6-(chloromethyl) group on the thieno[2,3-d]pyrimidine (B153573) core is the nucleophilic substitution (SN2) reaction. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing moieties, as well as the formation of new cyclic structures through intramolecular reactions.
Nitrogen-based nucleophiles react efficiently with 6-(chloromethyl)thieno[2,3-d]pyrimidine to form new carbon-nitrogen bonds. Primary and secondary amines, including cyclic amines like morpholine (B109124) and piperazine, readily displace the chloride to yield the corresponding 6-(aminomethyl)thieno[2,3-d]pyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. Similarly, hydrazines can be employed to introduce a hydrazinylmethyl group, and the nitrogen atom of amides can also serve as a nucleophile under appropriate conditions to furnish N-acylated derivatives. The reactivity of chloromethyl groups on similar pyrimidine-based heterocycles with various amines is well-documented. smolecule.comnih.govnih.gov
Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles
| Nucleophile | Product Structure | Product Name |
| Ammonia | 6-(Aminomethyl)thieno[2,3-d]pyrimidine | |
| Morpholine | 4-((Thieno[2,3-d]pyrimidin-6-yl)methyl)morpholine | |
| Hydrazine | 6-(Hydrazinylmethyl)thieno[2,3-d]pyrimidine | |
| Phthalimide (followed by hydrolysis) | 6-(Aminomethyl)thieno[2,3-d]pyrimidine (via Gabriel synthesis) |
Oxygen nucleophiles readily attack the electrophilic methylene (B1212753) carbon of the chloromethyl group. Alcohols and phenols, typically in the form of their more nucleophilic alkoxide or phenoxide salts, react to form the corresponding ether derivatives. This transformation is valuable for introducing a variety of alkoxy and aryloxy side chains. Carboxylate anions, derived from carboxylic acids, can also displace the chloride to yield ester derivatives, effectively linking the thienopyrimidine core to other molecules through an ester linkage. The general reactivity patterns for these substitutions are well-established for activated chloromethyl groups on heterocyclic systems. smolecule.com
Table 2: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles
| Nucleophile | Product Structure | Product Name |
| Sodium Methoxide | 6-(Methoxymethyl)thieno[2,3-d]pyrimidine | |
| Sodium Phenoxide | 6-(Phenoxymethyl)thieno[2,3-d]pyrimidine | |
| Sodium Acetate | (Thieno[2,3-d]pyrimidin-6-yl)methyl acetate |
Owing to the high nucleophilicity of sulfur, sulfur-based nucleophiles react rapidly with this compound. Thiols, in the presence of a base to form the thiolate anion, readily afford 6-(alkylthiomethyl) or 6-(arylthiomethyl) derivatives. These thioethers can be valuable intermediates for further transformations, such as oxidation to the corresponding sulfoxides and sulfones. Neutral thioethers can also act as nucleophiles, leading to the formation of sulfonium (B1226848) salts.
Table 3: Examples of Nucleophilic Substitution with Sulfur-Based Nucleophiles
| Nucleophile | Product Structure | Product Name |
| Sodium Thiophenoxide | 6-((Phenylthio)methyl)thieno[2,3-d]pyrimidine | |
| Sodium Sulfide (Na₂S) | Bis((thieno[2,3-d]pyrimidin-6-yl)methyl)sulfane | |
| Thiourea (B124793) (followed by hydrolysis) | Thieno[2,3-d]pyrimidine-6-methanethiol |
The 6-(chloromethyl) group is a key functional handle for the construction of novel fused-ring systems via intramolecular cyclization. If a nucleophilic center is present elsewhere in the molecule, typically on a substituent at the 4- or 5-position, it can attack the electrophilic chloromethyl carbon to form a new ring. For instance, a 4-amino or 4-hydroxy substituent bearing an appropriate tether could cyclize onto the 6-position. This strategy allows for the synthesis of rigid, polycyclic structures derived from the thieno[2,3-d]pyrimidine scaffold, which can be of significant interest in drug design. Such intramolecular reactions are a fundamental strategy in heterocyclic synthesis. chemrxiv.org
Palladium-Catalyzed Cross-Coupling Chemistry
While the chloromethyl group is primarily a site for nucleophilic substitution, the thieno[2,3-d]pyrimidine nucleus itself is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, typically between an sp²-hybridized organohalide and an organoboron compound. While the sp³-hybridized carbon of the chloromethyl group is not a typical substrate for this reaction, a halogen atom (e.g., bromine or chlorine) located directly on the thiophene (B33073) ring of the scaffold, such as at the 6-position, is highly amenable to Suzuki-Miyaura coupling.
For example, the closely related precursor, 6-bromo-thieno[2,3-d]pyrimidine, can be coupled with a wide range of aryl- and heteroarylboronic acids to introduce diverse substituents at this position. jisciences.comnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate) and an appropriate solvent (e.g., dioxane or DMF). This reaction provides a robust method for synthesizing 6-aryl- and 6-heteroarylthieno[2,3-d]pyrimidines, which can then be further functionalized. jisciences.commdpi.com
Table 4: Examples of Suzuki-Miyaura Coupling with 6-Bromo-thieno[2,3-d]pyrimidine
| Boronic Acid | Product Structure | Product Name |
| Phenylboronic acid | 6-Phenylthieno[2,3-d]pyrimidine | |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Thiophene-2-boronic acid | 6-(Thiophen-2-yl)thieno[2,3-d]pyrimidine |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. While direct Buchwald-Hartwig amination on the C-Cl bond of the chloromethyl group of this compound has not been extensively documented in the literature, the reactivity of similar benzylic and heterocyclic chlorides suggests its potential applicability. Palladium catalysts, in conjunction with suitable phosphine (B1218219) ligands and a base, can facilitate the coupling of the chloromethyl group with a wide range of primary and secondary amines.
The reaction mechanism is believed to proceed through the typical catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates. The reactivity of the 6-(chloromethyl) group in this context is analogous to that of benzyl (B1604629) chlorides, which are known to undergo palladium-catalyzed amination. However, the electronic properties of the thieno[2,3-d]pyrimidine ring system may influence the reaction kinetics and yields.
Alternatively, the formation of C-N bonds at this position can be readily achieved through classical nucleophilic substitution reactions. The chloromethyl group is susceptible to displacement by various amines, providing a straightforward, non-catalyzed route to 6-(aminomethyl)thieno[2,3-d]pyrimidine derivatives. Studies on related 4-chlorothienopyrimidines have demonstrated their facile reaction with amino acids and other amines, highlighting the susceptibility of chloro-substituted positions on this scaffold to nucleophilic attack. nih.gov
Sonogashira Coupling and Other Alkyne Functionalizations
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an organic halide, represents a valuable method for the introduction of alkynyl moieties. The application of this reaction to this compound offers a direct route to 6-(alkynyl)thieno[2,3-d]pyrimidines, which are versatile intermediates for further transformations.
While specific examples involving this compound are not prevalent in the reviewed literature, the successful Sonogashira coupling of 6-bromo-thieno[2,3-d]pyrimidine derivatives strongly supports the feasibility of this reaction at the 6-position of the heterocyclic core. nih.gov Furthermore, the palladium-catalyzed Heck alkynylation of benzyl chlorides provides a direct precedent for the coupling of terminal alkynes with a chloromethyl group attached to an aromatic system. nih.gov This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to afford the corresponding internal alkyne.
The general conditions for such a transformation would likely involve a palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, a suitable base (e.g., an amine base like triethylamine (B128534) or an inorganic base like potassium carbonate), and an appropriate solvent.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 6-Bromo-thieno[2,3-d]pyrimidine derivative | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 6-Alkynyl-thieno[2,3-d]pyrimidine derivative | nih.gov |
| Benzyl Chloride | Terminal Alkyne | PdCl₂(CH₃CN)₂, XPhos, Cs₂CO₃ | Benzyl Alkyne | nih.gov |
Other Transition Metal-Mediated Reactions
Beyond amination and alkynylation, the 6-(chloromethyl) group on the thieno[2,3-d]pyrimidine scaffold is a potential substrate for a variety of other transition metal-mediated cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions, including Suzuki, Stille, and Heck couplings, would significantly expand the accessible chemical space for this class of compounds.
Suzuki Coupling: This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide is a cornerstone of modern organic synthesis. The coupling of this compound with various aryl or vinyl boronic acids would lead to the corresponding 6-arylmethyl- or 6-vinylmethyl-thieno[2,3-d]pyrimidines. The reactivity of benzyl chlorides in Suzuki couplings is well-established, suggesting that similar conditions could be applied to the target molecule. Interestingly, transition-metal-free Suzuki-type coupling reactions of benzyl halides with boronic acids have also been reported, offering a potentially milder alternative. nih.govrsc.org
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. This method could be employed to introduce a variety of carbon-based fragments, including alkyl, alkenyl, aryl, and alkynyl groups, at the 6-methyl position of the thieno[2,3-d]pyrimidine core.
Heck Coupling: The Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene. A study on the Heck coupling of 6-bromo-thieno[2,3-d]pyrimidines with various acrylates has demonstrated the viability of this reaction on the thieno[2,3-d]pyrimidine scaffold. mdpi.com Analogously, this compound could potentially react with alkenes, likely through a Heck-type mechanism involving a benzylic C-H activation pathway, although this is less common than coupling with aryl or vinyl halides. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to be effective. nih.govresearchgate.net
Electrophilic and Radical Transformations on the Thienopyrimidine System
The thieno[2,3-d]pyrimidine system is composed of an electron-rich thiophene ring fused to an electron-deficient pyrimidine (B1678525) ring. This electronic dichotomy governs its reactivity towards electrophilic and radical species.
Electrophilic Substitution: Electrophilic aromatic substitution reactions are expected to occur preferentially on the thiophene ring. The pyrimidine ring is generally deactivated towards electrophilic attack due to the presence of the two electron-withdrawing nitrogen atoms. When electrophilic substitution does occur on the pyrimidine ring, it is typically directed to the C5 position. For the thieno[2,3-d]pyrimidine system, the positions on the thiophene ring (C5 and C6) are the most likely sites for electrophilic attack. The presence of the chloromethyl group at the 6-position will influence the regioselectivity of further electrophilic substitutions through its electronic and steric effects. Common electrophilic substitution reactions include halogenation (e.g., bromination, chlorination) and nitration. For instance, halogenation of thieno[3,2-d]pyrimidines has been shown to occur at the C4-position via chlorination of the corresponding dione. nih.gov
Radical Transformations: The investigation of radical transformations involving this compound is a less explored area. The chloromethyl group, being a benzylic-type halide, could potentially undergo radical reactions. For instance, radical-initiated processes could lead to dimerization, or in the presence of suitable radical traps, to the introduction of other functional groups. Photochemical reactions of chloromethyl arenes are known to generate benzylic radicals, which can then participate in various transformations. The specific conditions and outcomes of such reactions on the thieno[2,3-d]pyrimidine system would require dedicated investigation.
Ring Modification and Rearrangement Reactions of the Thienopyrimidine Nucleus
The modification and rearrangement of the thieno[2,3-d]pyrimidine core itself represent advanced strategies for the generation of novel heterocyclic systems.
Expansion and Contraction of Fused Rings
Reactions that lead to the expansion or contraction of either the thiophene or the pyrimidine ring of the thieno[2,3-d]pyrimidine nucleus are not commonly reported. Such transformations would likely require specific substrates and harsh reaction conditions, potentially involving ring-opening and subsequent recyclization steps. The presence and reactivity of the 6-(chloromethyl) group could either facilitate or hinder such rearrangements depending on the specific reaction pathway.
Functional Group Interconversions on the Thienopyrimidine Scaffold
The 6-(chloromethyl) group is a versatile functional handle that can be readily converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Nucleophilic Substitution: As mentioned previously, the chlorine atom can be displaced by a wide range of nucleophiles. This includes not only amines but also alkoxides, thiolates, cyanides, and carbanions, leading to the formation of ethers, thioethers, nitriles, and new carbon-carbon bonds, respectively.
Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation would provide access to 6-formyl- and 6-carboxy-thieno[2,3-d]pyrimidine derivatives, which are valuable building blocks for further derivatization, such as the formation of imines, oximes, or amides.
Reduction: The chloromethyl group can be reduced to a methyl group, which could be useful for structure-activity relationship studies where the reactive handle is removed.
These functional group interconversions, coupled with the other described reactivity, underscore the importance of this compound as a key intermediate in the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives for various applications.
Derivatization Strategies and Combinatorial Library Synthesis Based on 6 Chloromethyl Thieno 2,3 D Pyrimidine
Design Principles for Structurally Diverse Thienopyrimidine Analogues
The design of structurally diverse thienopyrimidine analogues originating from 6-(chloromethyl)thieno[2,3-d]pyrimidine is guided by several key principles aimed at maximizing molecular diversity and optimizing biological activity. A primary strategy involves leveraging the reactive chloromethyl group to introduce a wide variety of functional groups and molecular scaffolds. This can be achieved through nucleophilic substitution reactions with a diverse set of nucleophiles, such as amines, thiols, and alcohols, to generate libraries of amines, thioethers, and ethers, respectively.
Another important design principle is scaffold hopping, where the thieno[2,3-d]pyrimidine (B153573) core is maintained while the substituents are varied to mimic the interactions of known active compounds for a particular biological target. For instance, in the design of kinase inhibitors, the thieno[2,3-d]pyrimidine scaffold can serve as a hinge-binding motif, while the substituents at the 6-position can be designed to interact with other key residues in the active site or the solvent-exposed region. bue.edu.eg
Furthermore, the principles of medicinal chemistry, such as isosteric and bioisosteric replacements, are employed to modulate the pharmacokinetic and pharmacodynamic properties of the analogues. For example, replacing a phenyl group with a thiophene (B33073) or furan (B31954) ring can alter the metabolic stability and target-binding affinity of the molecule. nih.gov The strategic incorporation of polar functional groups can enhance aqueous solubility, while lipophilic moieties can improve membrane permeability.
Parallel Solution-Phase Synthesis Techniques for Compound Library Generation
Parallel solution-phase synthesis is a powerful technique for the rapid generation of compound libraries, and it is well-suited for the derivatization of this compound. researchgate.net This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, allowing for the systematic variation of substituents.
A typical workflow for the parallel solution-phase synthesis of a library of 6-substituted thieno[2,3-d]pyrimidine analogues would involve the reaction of this compound with a diverse set of building blocks in a multi-well plate format. For example, a library of 6-(aminomethyl)thieno[2,3-d]pyrimidine derivatives can be generated by reacting the starting material with a collection of primary and secondary amines.
The reactions are typically carried out under optimized conditions to ensure high yields and purity. The use of automated liquid handlers and purification systems can further streamline the process, enabling the synthesis of large and diverse libraries in a high-throughput fashion. The resulting compounds can then be screened for their biological activity, and the data can be used to guide the design of subsequent libraries.
Solid-Phase Organic Synthesis (SPOS) Applications for Thienopyrimidine Derivatives
Solid-phase organic synthesis (SPOS) offers several advantages for the synthesis of thienopyrimidine derivatives, including ease of purification and the ability to drive reactions to completion by using excess reagents. In this approach, the thieno[2,3-d]pyrimidine scaffold is attached to a solid support, such as a resin bead, and the desired chemical transformations are carried out in a stepwise manner.
For the derivatization of this compound, the scaffold could be immobilized on a solid support through a suitable linker. The chloromethyl group can then be subjected to various chemical modifications. After the desired transformations are complete, the final product is cleaved from the solid support.
While specific examples of SPOS for this compound are not extensively reported, the principles of SPOS have been widely applied to the synthesis of other heterocyclic libraries. This methodology allows for the efficient construction of complex molecules and the generation of diverse compound libraries for high-throughput screening.
Investigation of Structure-Activity Relationships (SAR) in Molecular Recognition
The investigation of structure-activity relationships (SAR) is a critical component of the drug discovery process. By systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity, researchers can identify the key structural features that are responsible for its pharmacological effects. The diverse libraries of thieno[2,3-d]pyrimidine analogues generated from this compound provide a valuable resource for SAR studies.
Correlation of Chemical Structure with Molecular Target Binding Affinities (e.g., kinases, receptors)
The thieno[2,3-d]pyrimidine scaffold has been identified as a versatile template for the design of inhibitors of various protein kinases, including atypical protein kinase C (aPKC) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov SAR studies on these inhibitors have revealed that the nature of the substituent at the 6-position of the thieno[2,3-d]pyrimidine ring plays a crucial role in determining their binding affinity and selectivity.
For instance, in a series of thieno[2,3-d]pyrimidine-based aPKC inhibitors, variations in the substituent at the 6-position led to a range of potencies. nih.gov Similarly, for VEGFR-2 inhibitors, the introduction of different aryl and heteroaryl groups at the 6-position significantly influenced their inhibitory activity. nih.gov
Table 1: SAR of 6-Substituted Thieno[2,3-d]pyrimidine Analogues as Kinase Inhibitors
| Compound | 6-Substituent | Target Kinase | IC50 (µM) |
| 1 | -CH2-Aryl | aPKCζ | Varies |
| 2 | -CH2-Heteroaryl | aPKCζ | Varies |
| 3 | -Aryl | VEGFR-2 | Varies |
| 4 | -Heteroaryl | VEGFR-2 | Varies |
| 17f | Specific aryl group | VEGFR-2 | 0.23 |
Data compiled from multiple sources for illustrative purposes. nih.govnih.gov
Analysis of Substituent Effects on Ligand-Protein Interactions
Molecular docking studies and X-ray crystallography can provide valuable insights into the binding modes of thieno[2,3-d]pyrimidine derivatives and help to rationalize the observed SAR. These studies can reveal how different substituents at the 6-position interact with specific amino acid residues in the active site of the target protein.
Pharmacophore Modeling for Thienopyrimidine-Based Scaffolds
Pharmacophore modeling is a computational technique that is used to identify the essential three-dimensional arrangement of functional groups that are required for a molecule to bind to a specific biological target. A pharmacophore model can be generated based on the structures of a set of known active compounds or from the crystal structure of a ligand-protein complex.
For thienopyrimidine-based scaffolds, pharmacophore models can be developed to guide the design of new analogues with improved activity. These models can highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are important for target binding. By designing molecules that fit the pharmacophore model, researchers can increase the probability of discovering new and potent inhibitors.
Scaffold Hopping and Bioisosteric Replacements in Lead Structure Derivatization
In the optimization of lead compounds derived from the this compound core, scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies employed to improve potency, selectivity, and pharmacokinetic properties. These techniques involve modifying the core molecular framework to explore new chemical space while retaining key pharmacophoric features necessary for biological activity. The thieno[2,3-d]pyrimidine scaffold itself is considered a bioisostere of purine (B94841), which is found in essential biomolecules like adenine. nih.govresearchgate.netsci-hub.se This inherent bioisosteric relationship underscores its value as a foundational structure in drug discovery. nih.govresearchgate.netsci-hub.se
Scaffold Hopping
Scaffold hopping involves the replacement of a central core structure with a chemically different moiety that maintains a similar three-dimensional arrangement of essential binding groups. This strategy can lead to the discovery of novel intellectual property, improved physicochemical properties, and alternative binding modes.
A notable example of scaffold hopping from a thieno[2,3-d]pyrimidine base was demonstrated in the development of inhibitors for the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway. ox.ac.uknih.govresearchgate.net Starting from thienopyrimidine carboxylic acids, researchers successfully identified potent inhibitors by replacing the thienopyrimidine core with furanopyrimidine and 3-methylimidazolin-4-one amide scaffolds. ox.ac.uknih.govresearchgate.net This approach was supported by X-ray crystallography to ensure the new scaffolds maintained the necessary orientation for target engagement. ox.ac.uknih.govresearchgate.net The resulting compounds, such as the furano[2,3-d]pyrimidine and imidazolinone derivatives, exhibited potent inhibition of Notum across biochemical, extracellular, and occupancy assays. ox.ac.uknih.govresearchgate.net
Table 1: Scaffold Hopping from Thienopyrimidine for Notum Inhibition
| Parent Scaffold | Hopped Scaffold | Example Compound | Target | Biological Activity (IC₅₀) |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Furano[2,3-d]pyrimidine | Compound 13 | Notum | 0.057 µM |
Bioisosteric Replacements
Bioisosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound with similar biological activity. This strategy is widely used to modulate potency, alter metabolic stability, and enhance selectivity.
In the context of the thieno[2,3-d]pyrimidine scaffold, isosteric replacement of a pyrrolo[2,3-d]pyrimidine core with the thieno[2,3-d]pyrimidine ring system has been explored to create dual inhibitors for enzymes in the de novo purine nucleotide biosynthesis pathway, specifically targeting folate receptor (FR)-expressing cancers. nih.govnih.gov The rationale for this replacement was that the thiophene ring's larger size more closely mimics the 6-6 fused pteridine (B1203161) ring of natural folate cofactors. nih.gov Furthermore, this switch examines the difference between a hydrogen bond donor (the NH group in the pyrrole) and a hydrogen bond acceptor (the sulfur atom in the thiophene) in the interaction with the target enzymes. nih.gov This strategic replacement resulted in 6-substituted thieno[2,3-d]pyrimidine analogs that were potent and selective inhibitors of cell proliferation. nih.govnih.gov
Another application of bioisosterism was in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy. researchgate.net Using a structure-based bioisosterism approach, researchers replaced a thieno[3,2-d]pyrimidine (B1254671) central ring with the isomeric thieno[2,3-d]pyrimidine scaffold. researchgate.net This modification aimed to establish new hydrogen bonding interactions with the backbone of Lys101 in the enzyme's binding pocket. researchgate.net The resulting piperidine-substituted thieno[2,3-d]pyrimidine derivatives demonstrated excellent anti-HIV activity. researchgate.net
Table 2: Bioisosteric Replacements Involving the Thieno[2,3-d]pyrimidine Scaffold
| Original Scaffold | Bioisosteric Replacement | Therapeutic Target | Rationale / Outcome |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | GARFTase / AICARFTase | Thiophene ring better mimics natural folate cofactor; resulted in potent dual inhibitors for cancer therapy. nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Docking and Scoring for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comarxiv.org In the context of thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies are instrumental in elucidating their binding modes within the active sites of various protein targets, primarily kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov
Researchers have extensively used molecular docking to understand how derivatives of the thieno[2,3-d]pyrimidine core interact with key enzymes. For instance, docking studies on novel thieno[2,3-d]pyrimidine derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed crucial interactions. One such study showed a potent inhibitor, compound 18, forming hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046 in the VEGFR-2 active site, achieving a binding energy of -8.97 kcal/mol. nih.gov Similarly, docking of thienopyrimidine-sulfonamide hybrids into the Fibroblast Growth Factor Receptor 1 (FGFR-1) showed binding affinities ranging from -5.239 to -7.123 kcal/mol. mdpi.com
These studies not only predict the binding affinity but also visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies targeting Fms-like tyrosine kinase 3 (FLT3), docking results for synthesized thienopyrimidines were validated by redocking a co-crystallized ligand, which showed a binding affinity of -9.989 and an RMSD of 1.681 Å, indicating the reliability of the docking protocol. nih.gov The insights gained from these simulations are critical for structure-based drug design, allowing chemists to modify the thienopyrimidine scaffold to enhance potency and selectivity for a desired target. nih.govwum.edu.pk
| Target Protein | Derivative/Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | Compound 18 | -8.97 | Cys919, Asp1046 |
| FGFR-1 | Thienopyrimidine-sulfonamide hybrids | -5.239 to -7.123 | Not specified |
| FLT3 Kinase | Co-crystalized ligand (for validation) | -9.989 | Not specified |
| PI3Kα | Compound 9a | Not specified | Val851 |
| JAK1 | Compound 5b | -7.59 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.govresearchgate.net This approach is used to develop mathematical models that can predict the activity of newly designed compounds. For thienopyrimidine derivatives, QSAR studies have been pivotal in identifying the key physicochemical and structural features that govern their therapeutic effects. eurekaselect.comresearchgate.net
In a 2D-QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, models were developed using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The ANN model demonstrated superior predictive power with a high correlation coefficient (R² = 0.998), indicating a strong relationship between the selected molecular descriptors and the inhibitory activity. nih.gov Similarly, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to thieno-pyrimidine derivatives targeting triple-negative breast cancer. mdpi.com The CoMFA model yielded a high cross-validated correlation coefficient (q² = 0.818) and a non-cross-validated coefficient (r² = 0.917), with steric and electrostatic fields contributing 67.7% and 32.3%, respectively. mdpi.com
These models highlight the importance of specific molecular properties. For instance, QSAR studies on thienopyrimidines as antimicrobial agents revealed that lipophilicity, electronic distribution, and steric effects significantly influence their efficacy. researchgate.neteurekaselect.com Another study on H1-receptor antagonists identified dipole moment, lipophilicity (AlogP 98), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) as significant descriptors. researchgate.net By understanding these relationships, researchers can prioritize the synthesis of candidates with a higher probability of success.
| QSAR Study Subject | Model Type | Key Findings/Descriptors | Statistical Significance |
| Thienopyrimidines as VEGFR-2 inhibitors | MLR, ANN | 5 physicochemical descriptors identified | ANN model R² = 0.998 |
| Thienopyrimidines as TNBC inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields are dominant | CoMFA q² = 0.818, r² = 0.917 |
| Thienopyrimidines as antimicrobial agents | 2D/3D QSAR | Lipophilicity, electronic distribution, steric effects | Models were found to be predictive |
| Thienopyrimidines as H1-receptor antagonists | GFA | Dipole, AlogP 98, Jurs, and LUMO descriptors | Models were found to be significant and predictive |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.comdergipark.org.tr For compounds based on the 6-(chloromethyl)thieno[2,3-d]pyrimidine scaffold, DFT calculations provide deep insights into their electronic properties, stability, and chemical reactivity. nih.govresearchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netwu.ac.th For instance, DFT studies on a novel thieno[2,3-d]pyrimidine derivative (compound 18) targeting VEGFR-2 were conducted to compute its global reactivity parameters. nih.gov The analysis of its HOMO and LUMO energies helped in understanding its electronic chemical potential, softness, and hardness, suggesting that the compound is soft and possesses potent biological reactivity. nih.gov
Furthermore, DFT is used to calculate other reactivity descriptors such as ionization potential, electron affinity, chemical potential, and electrophilicity index. mdpi.commdpi.com These calculations help in identifying the most reactive sites within a molecule, which is valuable for understanding potential metabolic pathways or designing covalent inhibitors. The visualization of molecular electrostatic potential (MEP) maps, also derived from DFT, helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the understanding of intermolecular interactions. dergipark.org.tr
| Parameter | Definition | Significance in Thienopyrimidine Research |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wu.ac.th |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | Measures the molecule's tendency to become a cation. |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | Measures the molecule's tendency to become an anion. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons | Identifies the propensity of a molecule to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ekb.egmdpi.com This technique is crucial for assessing the stability of a docked pose, understanding the conformational changes that occur upon binding, and analyzing the dynamics of the ligand-protein complex. acs.orgnih.gov
MD simulations have been applied to verify the stability of thienopyrimidine derivatives within the active sites of their target proteins. In a study of thieno[2,3-d]pyrimidines targeting VEGFR-2, a 100 ns MD simulation was performed on the complex of the most potent compound (18) with the kinase. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand showed minimal fluctuations, confirming that the ligand remained stably bound in its docked conformation throughout the simulation. nih.gov
Similarly, MD simulations of a thienopyrimidine inhibitor of HIV-1 reverse transcriptase showed that the compound formed stable hydrogen bonds with key residues, and the complex remained bound more closely than a reference compound over a 50 ns simulation. nih.gov In another study, a 250 ns simulation was used to determine the stability of a thienopyrimidine inhibitor docked into its target, the respiratory complex I of H. pylori. nih.gov The trajectory analysis revealed key ligand-protein interactions that were persistent over time, providing confidence in the predicted binding mode. nih.gov These dynamic studies are essential for confirming that the interactions predicted by docking are maintained in a more realistic, solvated environment. mdpi.comamanote.com
Virtual Screening and Cheminformatics Approaches in Thienopyrimidine Research
Virtual screening (VS) is a computational methodology that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach, often coupled with cheminformatics, has accelerated the discovery of novel hits based on the thienopyrimidine scaffold. nih.govresearchgate.net Instead of synthesizing and testing thousands of compounds, researchers can computationally filter vast databases to select a smaller, more promising set for experimental validation. drugtargetreview.com
In thienopyrimidine research, VS can be either ligand-based or structure-based. Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based VS docks library compounds into the 3D structure of the target protein. For example, an in-silico screening of newly synthesized thienopyrimidines was used to predict their target, identifying the FLT3 kinase enzyme with the highest probability, which was later confirmed by in-vitro assays. nih.gov
Cheminformatics tools are also employed to analyze the "chemical space" of thienopyrimidine derivatives. researchgate.net This involves characterizing the diversity, novelty, and drug-like properties of synthesized or virtual libraries of these compounds. By comparing their structural features to those of approved drugs, researchers can assess their potential for development. researchgate.net These large-scale computational strategies are integral to modern drug discovery, enabling the efficient exploration of the vast chemical universe to find new therapeutic agents based on the versatile thienopyrimidine core. nih.govdimensioncap.com
Strategic Research Applications in Chemical Sciences
Utilization as Key Intermediates in Complex Organic Synthesis
The primary and most significant application of 6-(chloromethyl)thieno[2,3-d]pyrimidine in chemical sciences is its role as a key intermediate in the synthesis of complex organic molecules. The thieno[2,3-d]pyrimidine (B153573) scaffold itself is a privileged structure found in numerous biologically active compounds. researchgate.netresearchgate.net The chloromethyl group (-CH2Cl) is a reactive electrophilic site, allowing for straightforward nucleophilic substitution reactions. This enables chemists to introduce a wide array of functional groups and build larger molecular architectures.
This reactivity is crucial for developing derivatives with specific biological activities. For instance, many potent kinase inhibitors are based on the thieno[2,3-d]pyrimidine core, and their synthesis often involves functionalization at various positions on the ring system. nih.gov The 6-chloromethyl derivative serves as an ideal precursor for introducing side chains that can interact with specific amino acid residues in the active sites of target enzymes.
Research has focused on synthesizing various thieno[2,3-d]pyrimidine derivatives to explore their therapeutic potential. mdpi.comnih.gov The synthesis pathways often involve building the fused ring system from substituted thiophenes and then modifying the structure. nih.govijacskros.com The introduction of a reactive handle like the chloromethyl group facilitates the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, which are essential for drug discovery. nih.gov For example, novel antifolates based on the 6-substituted thieno[2,3-d]pyrimidine scaffold have been developed to inhibit purine (B94841) biosynthesis, demonstrating the utility of functionalization at this position. nih.gov
Table 1: Examples of Bioactive Scaffolds Accessible from Thieno[2,3-d]pyrimidine Intermediates
| Target Compound Class | Therapeutic Area | Synthetic Strategy |
|---|---|---|
| Kinase Inhibitors | Oncology | Nucleophilic substitution with amines or other nucleophiles to introduce side chains that target the ATP-binding site of kinases. nih.govnih.gov |
| Antifolates | Oncology | Elaboration of the side chain to mimic folic acid, targeting enzymes in the purine biosynthesis pathway. nih.gov |
| Anti-inflammatory Agents | Inflammation | Modification to interact with targets like COX-2 or 15-LOX. nih.gov |
| CNS Protective Agents | Neurology | Synthesis of derivatives designed to cross the blood-brain barrier and interact with neurological targets. nih.gov |
Development of Chemical Probes for Elucidating Biological Pathways at a Molecular Level
Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in a biological system. Due to their prevalence as scaffolds for enzyme inhibitors, thieno[2,3-d]pyrimidine derivatives are frequently developed as chemical probes, particularly for studying protein kinases. nih.gov Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, especially cancer. nih.govnih.gov
While this compound is not typically used as a probe itself, it is a valuable precursor for creating them. Its reactive chloromethyl group can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, or to link the scaffold to other molecular fragments to enhance binding affinity and selectivity.
Thienopyrimidine-based molecules have been successfully developed as potent and selective inhibitors for a range of kinases, including:
Phosphoinositide 3-kinases (PI3K): Derivatives have been designed as selective PI3Kδ inhibitors for treating B-cell malignancies. acs.org The scaffold allows for modifications that confer selectivity over different PI3K isoforms. nih.gov
Epidermal Growth Factor Receptor (EGFR): The thienopyrimidine structure has been used to develop inhibitors targeting specific mutations in EGFR (L858R/T790M) that are common in non-small cell lung cancer. nih.gov
Glycinamide Ribonucleotide Formyltransferase (GARFTase): 6-substituted thieno[2,3-d]pyrimidine antifolates act as inhibitors of this enzyme, providing a tool to probe the de novo purine nucleotide biosynthetic pathway. nih.gov
By using these highly specific inhibitors as chemical probes, scientists can dissect complex signaling pathways, validate new drug targets, and understand the molecular basis of diseases. jmb.or.kr
Table 2: Thienopyrimidine-Based Probes and Their Protein Targets
| Protein Target | Biological Pathway | Application of Probe | Reference |
|---|---|---|---|
| PI3Kδ | B-cell development and activation | Studying B-cell malignancies | acs.org |
| EGFRL858R/T790M | Cancer cell proliferation | Investigating resistance mechanisms in lung cancer | nih.gov |
| STAT3 | Inflammation and cell survival | Screening for therapeutics for IL-6 related diseases | jmb.or.kr |
| GARFTase | Purine biosynthesis | Probing cancer cell metabolism | nih.gov |
Exploration in Materials Science, Including Organic Electronic Applications
The application of thieno[2,3-d]pyrimidine derivatives in materials science is a less explored but emerging field. The core structure combines a thiophene (B33073) ring, which is electron-rich and a common component in organic electronic materials, with a pyrimidine (B1678525) ring, which is electron-deficient. This fusion of electron-rich and electron-deficient aromatic systems can lead to unique photophysical and electronic properties.
Thiophene-based polymers and small molecules are widely used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these materials can be fine-tuned by chemical modification. The thienopyrimidine scaffold offers a platform for such tuning. The nitrogen atoms in the pyrimidine ring can influence the material's energy levels (HOMO/LUMO) and charge transport characteristics.
Although specific research on this compound for materials science is not extensively documented in academic literature, some chemical suppliers categorize the compound under headings such as "OLED Materials," "Electronic Materials," and "Organic monomer of COF" (Covalent Organic Frameworks), suggesting its potential utility as a building block in this field. bldpharm.com The chloromethyl group could be used to incorporate the thienopyrimidine unit into a polymer chain or to anchor it onto a surface.
Application in Catalyst and Ligand Design for Stereoselective Reactions
The design of ligands for metal-based catalysts is a cornerstone of modern synthetic chemistry, particularly for stereoselective reactions that produce a single enantiomer of a chiral molecule. The this compound structure contains multiple heteroatoms (two nitrogens and one sulfur) with lone pairs of electrons, which can coordinate to metal centers. This makes the thienopyrimidine scaffold a potential platform for developing novel ligands.
While the primary focus of thienopyrimidine research has been on medicinal chemistry, the fundamental structure is suitable for applications in catalysis. The rigid, fused-ring system can provide a well-defined steric environment around a metal center, which is crucial for achieving high stereoselectivity.
The this compound derivative is particularly interesting in this context. The reactive chloromethyl group could be used as an anchor point to introduce chiral auxiliaries. By reacting the chloromethyl group with a chiral alcohol or amine, a new chiral ligand could be synthesized. The resulting ligand would combine the coordinating ability of the thienopyrimidine core with the stereodirecting influence of the attached chiral group, potentially leading to new catalysts for asymmetric synthesis. Research into this application, however, remains a largely unexplored area.
Role in Advanced Polymer and Supramolecular Chemistry Research
In the fields of polymer and supramolecular chemistry, molecules that can be linked together to form long chains (polymers) or that can self-assemble into ordered structures (supramolecular assemblies) are of great interest.
Polymer Chemistry: this compound can be considered a functional monomer. The chloromethyl group can participate in various polymerization reactions. For example, it could be converted into other functional groups to enable its use in step-growth polymerization or as an initiator for certain types of chain-growth polymerization. Alternatively, it could be used to functionalize existing polymers by grafting the thienopyrimidine unit onto a polymer backbone, thereby imparting the electronic or biological properties of the heterocycle to the macromolecule.
Supramolecular Chemistry: The flat, aromatic nature of the thienopyrimidine core makes it a candidate for participating in non-covalent interactions, particularly π-π stacking. These interactions are fundamental to the self-assembly of molecules into larger, well-defined supramolecular structures. By designing thienopyrimidine derivatives with appropriate complementary functional groups, it may be possible to create complex architectures such as liquid crystals, gels, or molecular networks. The chloromethyl group provides a convenient site for adding functional groups that can direct this self-assembly through other interactions like hydrogen bonding or halogen bonding. While specific studies on this compound in this context are limited, its structural features suggest clear potential for future research.
Future Perspectives and Emerging Directions in 6 Chloromethyl Thieno 2,3 D Pyrimidine Research
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign chemical processes has spurred research into greener synthetic methodologies for complex heterocyclic compounds. Future efforts in the synthesis of 6-(chloromethyl)thieno[2,3-d]pyrimidine and its derivatives are expected to pivot towards sustainability.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has already been successfully applied to the synthesis of other thieno[2,3-d]pyrimidine (B153573) analogues, offering advantages such as reduced reaction times, higher yields, and simpler post-treatment procedures. nih.govresearchgate.net Future research will likely focus on optimizing microwave-assisted protocols specifically for the introduction of the chloromethyl group and subsequent derivatizations.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhance safety, and allow for easier scalability. Developing a continuous flow synthesis for this compound would represent a significant advancement, enabling more efficient and reproducible production.
Green Solvents and Catalysts: The exploration of biodegradable solvents, water-based reaction media, and heterogeneous or enzymatic catalysts can drastically reduce the environmental footprint of the synthetic process. Research into catalytic C-H activation and chloromethylation on the thienopyrimidine core could bypass the need for harsh reagents traditionally used.
| Feature | Conventional Synthesis | Sustainable/Green Synthesis |
| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, photochemistry |
| Solvents | Often relies on volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, bio-solvents |
| Reagents | Stoichiometric and often hazardous reagents (e.g., POCl₃) nih.gov | Catalytic systems, enzymatic transformations |
| Process Time | Can be lengthy (hours to days) | Significantly reduced (minutes to hours) nih.gov |
| Waste Generation | Higher waste output, complex purification | Reduced waste, easier product isolation |
Discovery of Unprecedented Reactivity Patterns of the Chloromethyl Moiety
While the chloromethyl group is primarily viewed as a simple electrophile for S_N2 reactions, its reactivity can be far more nuanced, especially when attached to the electron-rich thieno[2,3-d]pyrimidine system. Future research is poised to uncover novel transformations that leverage this unique electronic environment.
Emerging areas of exploration include:
Transition-Metal Catalysis: Beyond simple substitutions, the chloromethyl group can serve as a precursor for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, thereby enabling the introduction of complex aryl, alkynyl, and amino moieties. Investigating the selective activation of the C-Cl bond without disturbing the core structure is a key challenge. researchgate.net
Radical Chemistry: Modern photoredox and electrochemical methods can be employed to generate a radical species from the C-Cl bond. This opens up a new vista of reactivity, allowing for Giese-type additions, atom transfer radical polymerization (ATRP), and other radical-mediated transformations that are not accessible through traditional ionic pathways.
Generation of Reactive Intermediates: The chloromethyl group can be used to generate more complex reactive intermediates, such as ylides or organometallic species. These intermediates could participate in cycloadditions or cascade reactions to build intricate polycyclic systems fused to the original thienopyrimidine scaffold.
Computational Design of Advanced Thienopyrimidine-Based Chemical Entities
In silico methods are indispensable in modern drug discovery for accelerating the design-synthesis-test cycle. tandfonline.com For thieno[2,3-d]pyrimidine derivatives, computational techniques are already being used to predict binding modes and design novel inhibitors for targets like VEGFR-2 and EGFR. nih.govnih.govnih.gov The future will see the application of more sophisticated computational strategies to design next-generation chemical entities derived from this compound.
Future computational approaches will likely focus on:
Designing Covalent Inhibitors: The reactive chloromethyl group is an ideal warhead for designing targeted covalent inhibitors. Computational modeling can be used to precisely position this group within the active site of a target protein to form an irreversible bond with a key nucleophilic residue (e.g., cysteine), leading to enhanced potency and duration of action.
Developing Allosteric Modulators: Instead of targeting the highly conserved active site, computational screening can identify allosteric pockets on proteins. The this compound scaffold can then be elaborated into derivatives that bind to these sites, offering a path to greater selectivity and novel mechanisms of action.
Structure-Based Drug Design (SBDD): High-resolution crystal structures of target proteins will enable the precise design of derivatives. Molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations will provide deeper insights into the thermodynamics and kinetics of ligand binding, guiding the optimization of potency and selectivity. tandfonline.comrsc.org
| Computational Technique | Application in Thienopyrimidine Research |
| Molecular Docking | Predicts binding poses and affinities of derivatives in protein active sites. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the protein-ligand complex, assessing stability. tandfonline.comrsc.org |
| Quantum Mechanics (QM) | Calculates electronic properties, reaction mechanisms, and charge distribution. nih.gov |
| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |
| Pharmacophore Modeling | Identifies essential structural features required for biological activity to guide new designs. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity. mednexus.orgnih.gov For the thieno[2,3-d]pyrimidine scaffold, AI/ML offers powerful tools to accelerate the discovery of new molecules with desired properties.
Key applications include:
Predictive Modeling: ML models can be trained on existing data for thienopyrimidine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules based on the thienopyrimidine scaffold. nih.gov These models can be optimized to generate structures with high predicted activity, good drug-like properties, and synthetic feasibility.
Synthesis Prediction: AI tools can analyze the structure of a designed thienopyrimidine derivative and propose a viable synthetic route, significantly reducing the time spent on planning and troubleshooting in the lab.
Exploration of New Chemical Space through Non-Canonical Derivatizations
To unlock novel biological activities, it is essential to move beyond conventional chemical modifications and explore new regions of chemical space. "Non-canonical" derivatizations refer to unconventional modifications that introduce significant structural diversity. The this compound is an excellent starting point for such explorations.
Future directions may involve:
Synthesis of Macrocycles and Bridged Compounds: Using the chloromethyl group as one of two reactive handles, it is possible to synthesize macrocyclic derivatives by linking it back to another position on the thienopyrimidine core or to a substituent. Such constrained structures can pre-organize the molecule for optimal binding and improve metabolic stability.
Bio-conjugation: The chloromethyl group can act as a linker to attach the thienopyrimidine scaffold to other molecules of interest, such as peptides, antibodies, or nanoparticles. This creates hybrid molecules that can combine the properties of both components, for example, for targeted drug delivery.
Late-Stage Functionalization: Developing methods to selectively functionalize other positions on the thienopyrimidine ring (e.g., C-H activation at the thiophene (B33073) or pyrimidine (B1678525) ring) in the presence of the chloromethyl group would allow for the rapid generation of diverse libraries of complex molecules from a common intermediate. nih.gov This approach enables the exploration of structure-activity relationships in a more comprehensive manner.
Q & A
Q. What are common synthetic routes for 6-(chloromethyl)thieno[2,3-d]pyrimidine derivatives?
The synthesis typically involves multi-step reactions. For example, 2,4-dichloro-thieno[2,3-d]pyrimidine is reacted with phenols in acetone to form intermediates, which are further functionalized via nucleophilic substitution or acid-amine coupling reactions. Reagents like POCl₃ and aqueous ammonia are used for chlorination and amination, respectively . Alternative routes include Gewald reactions for thiophene ring formation, followed by cyclization with reagents like Krapcho decarboxylation . Yields range from 45% to 87%, depending on substituents and reaction conditions .
Q. What analytical techniques are used to confirm the structure of these compounds?
Characterization relies on spectral
- IR spectroscopy identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹) .
- ¹H/¹³C NMR confirms substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry provides molecular ion peaks and fragmentation patterns .
- X-ray crystallography resolves binding orientations in enzyme complexes (e.g., DHFR inhibition studies) .
Q. What safety precautions are necessary when handling this compound derivatives?
Key protocols include:
- Avoiding inhalation/ingestion using PPE (gloves, lab coats, fume hoods) .
- Segregating hazardous waste for professional disposal .
- Using dry solvents and inert atmospheres (argon/nitrogen) during synthesis to prevent side reactions .
Advanced Research Questions
Q. How do structural modifications at the 6-position affect biological activity?
Substitutions at the 6-position significantly modulate activity:
- Chloromethyl groups enhance electrophilicity, enabling covalent binding to enzyme active sites (e.g., DHFR) .
- Aryl/heterocyclic substituents (e.g., 1,3,4-oxadiazole) improve antimicrobial activity by increasing lipophilicity and membrane penetration .
- Polar groups (e.g., amino) reduce cytotoxicity while retaining enzyme affinity, as shown in adenosine receptor binding studies .
Q. What computational methods are used to study these compounds' interactions with biological targets?
- Molecular docking (AutoDock, Glide) predicts binding modes to receptors like 5-HT₃ and PDE4B. For example, 6-ethyl-4-(4-methylpiperazinyl) derivatives show strong π-π stacking with Tyr234 in 5-HT₃R .
- MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting hydrogen bonds with residues like Ile7 and Val115 in DHFR .
- ADMET predictions (SwissADME) evaluate drug-likeness, showing logP <5 and moderate bioavailability for most derivatives .
Q. How do these derivatives interact with enzymes like dihydrofolate reductase (DHFR)?
X-ray crystallography reveals that 6-(chloromethyl) derivatives bind DHFR in a "folate orientation," with the thieno ring forming van der Waals contacts (3.4–3.9 Å) with Ile7, Val115, and Tyr121. The chloromethyl group stabilizes the complex via hydrophobic interactions with the enzyme’s active site . Competitive inhibition assays (IC₅₀ = 0.5–2.0 µM) correlate with structural data, confirming potency against bacterial and human DHFR isoforms .
Notes
- Avoid using commercial synthesis protocols from unverified sources (e.g., BIOFOUNT ).
- Prioritize peer-reviewed methodologies from journals like Chemical Biology & Drug Design and Chinese Chemical Letters .
- Contradictions in synthesis yields (e.g., 45% vs. 87%) reflect substituent-dependent reactivity, not methodological flaws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
